N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide
Description
N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique molecular architecture, which includes a spiro[4.5]decane core, a pyrazine ring, and a piperidine moiety. Such structures are often found in biologically active molecules, making this compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c25-18-16(1-4-20(18)5-11-27-12-6-20)13-23-19(26)15-2-9-24(10-3-15)17-14-21-7-8-22-17/h7-8,14-16,18,25H,1-6,9-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILAYAJLRZMRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)C(C1CNC(=O)C3CCN(CC3)C4=NC=CN=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the spiro[4.5]decane core through a stereoselective synthesis from d-glucose .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The pyrazine ring can be reduced to a dihydropyrazine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution on the piperidine ring can introduce various functional groups .
Scientific Research Applications
N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting their function. The pyrazine and piperidine moieties can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,6-dioxaspiro[4.5]decane: A structural motif found in many natural products with biological activity.
8-oxa-2-azaspiro[4.5]decane: A related compound with potential biological activity.
7-substituted-8-oxaspiro[4.5]decan-1-ones: Synthesized through a Prins/pinacol cascade process and used in various chemical applications.
Uniqueness
N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to its combination of a spiro[4.5]decane core with pyrazine and piperidine moieties, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
